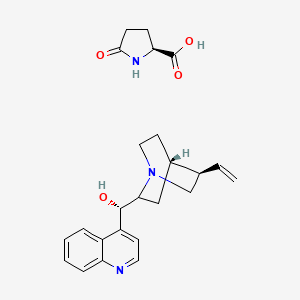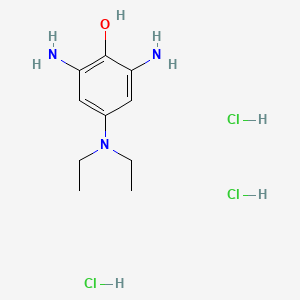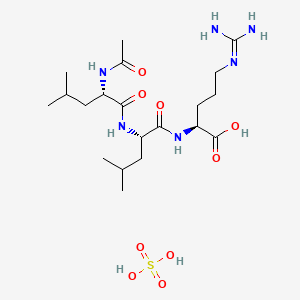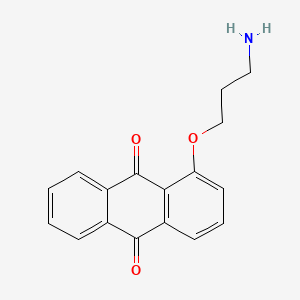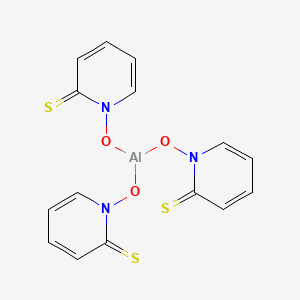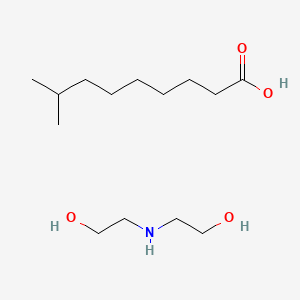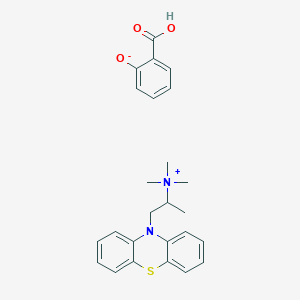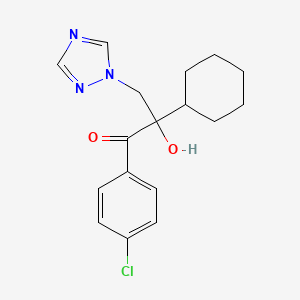
1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a cyclohexyl ring, a hydroxy group, and a triazole ring
Métodos De Preparación
The synthesis of 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chlorophenyl group: This can be achieved through the chlorination of a phenyl ring using reagents such as chlorine gas or thionyl chloride.
Cyclohexyl ring introduction: The cyclohexyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation.
Hydroxy group addition: The hydroxy group can be added through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Triazole ring formation: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The triazole ring can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The triazole ring, in particular, is known for its ability to bind to metal ions and participate in coordination chemistry.
Comparación Con Compuestos Similares
Similar compounds to 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- include:
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-: This compound has an additional chlorophenyl group, which may alter its chemical reactivity and biological activity.
1-Propanone, 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: Lacks the cyclohexyl group, which may affect its steric properties and interactions with molecular targets.
The uniqueness of 1-Propanone, 1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
107659-13-2 |
|---|---|
Fórmula molecular |
C17H20ClN3O2 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-cyclohexyl-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H20ClN3O2/c18-15-8-6-13(7-9-15)16(22)17(23,10-21-12-19-11-20-21)14-4-2-1-3-5-14/h6-9,11-12,14,23H,1-5,10H2 |
Clave InChI |
OLEUIBGXEIXICZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(CN2C=NC=N2)(C(=O)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


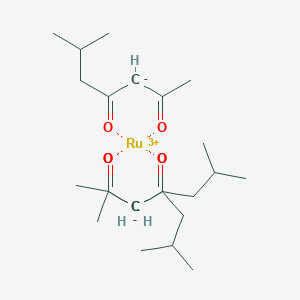
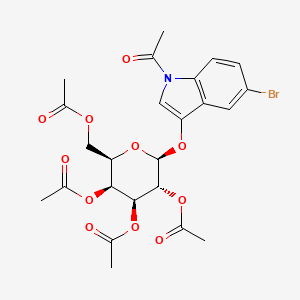
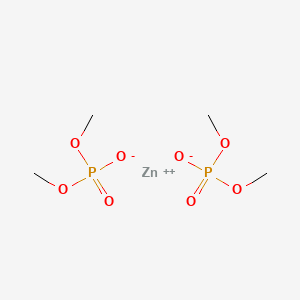
![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)
